Ciwujianoside A1 is a notable compound derived from Siberian ginseng, scientifically known as Eleutherococcus senticosus. This compound belongs to the class of oleanane-type saponins, which are characterized by their complex glycosidic structures and significant biological activities. Ciwujianoside A1, along with other similar compounds, plays a crucial role in the pharmacological properties attributed to Siberian ginseng, including anti-inflammatory, antioxidant, and immunomodulatory effects.
Ciwujianoside A1 is primarily extracted from the roots of Eleutherococcus senticosus, a plant native to Northeast Asia. The extraction processes often involve advanced techniques to ensure maximum yield and purity of the saponin compounds. The biosynthesis of Ciwujianoside A1 is linked to specific genes within the plant that are activated under certain environmental conditions, such as methyl jasmonate treatment .
Ciwujianoside A1 is classified as a triterpenoid saponin. Triterpenoids are a large class of chemical compounds composed of three terpene units, which contribute to their diverse biological functions. Within the realm of natural products, saponins are known for their ability to form complexes with cholesterol and other lipids, influencing membrane permeability and exhibiting various pharmacological activities.
The synthesis of Ciwujianoside A1 can be approached through both natural extraction and biotechnological methods. The natural extraction typically involves:
In terms of synthetic approaches, recent advancements in biochemistry have led to explorations in enzyme-mediated synthesis, where specific glycosyltransferases can be employed to construct the glycosidic bonds characteristic of Ciwujianoside A1.
The extraction process may vary in parameters such as temperature, time, and solvent concentration. For instance, ionic liquid-based methods have been explored for their efficiency in extracting saponins while minimizing degradation . Additionally, de novo sequencing techniques have identified key genes involved in the biosynthetic pathway for these compounds, providing insights into potential biotechnological production methods .
Ciwujianoside A1 possesses a complex molecular structure typical of oleanane-type saponins. It features a steroid-like backbone with multiple sugar moieties attached at various positions. The specific arrangement of these sugars contributes to its biological activity and solubility characteristics.
The molecular formula and weight for Ciwujianoside A1 are not universally standardized but typically fall within the range associated with similar triterpenoid saponins. Detailed structural analysis often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate its precise configuration.
Ciwujianoside A1 can undergo several chemical reactions typical for glycosides and saponins:
These reactions can influence the bioavailability and efficacy of Ciwujianoside A1 in medicinal applications. Understanding these pathways is crucial for developing formulations that enhance its therapeutic properties.
The mechanism of action for Ciwujianoside A1 involves multiple pathways:
Research indicates that these mechanisms are mediated through signaling pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinase (MAPK) pathways .
Ciwujianoside A1 is typically a white or off-white powder when isolated. It is soluble in polar solvents like water and ethanol but less soluble in non-polar solvents.
Relevant analyses include spectroscopic methods that provide insights into its purity and structural integrity.
Ciwujianoside A1 has several scientific uses:
Ciwujianoside A1 exhibits a restricted phylogenetic distribution primarily within the Araliaceae family, with Eleutherococcus senticosus (syn. Acanthopanax senticosus) serving as its predominant botanical source. This hardy, thorny shrub thrives in the temperate forest ecosystems of Northeast Asia, including regions of Russia, China, Korea, and Japan, where it grows as an understory species in mixed coniferous-deciduous forests [2] [3]. Within E. senticosus, Ciwujianoside A1 displays organ-specific accumulation, with the highest concentrations found in the root bark (0.82 ± 0.15 mg/g dry weight), followed by stem bark (0.54 ± 0.09 mg/g) and leaves (0.31 ± 0.07 mg/g) [3] [10]. This distribution pattern aligns with the tissue-specific expression of biosynthetic genes, particularly the glycosyltransferases responsible for the final modifications of Ciwujianoside A1. Notably, syntenic orthologs of the G-G-R assembling GGTs have been identified in conserved tandem arrays across related Apiaceae and Araliaceae species, suggesting an evolutionary conservation of this glycosylation pathway within the Apiales order [1]. While trace amounts of structural analogs have been detected in Eleutherococcus sessiliflorus and Kalopanax septemlobus, the chemotaxonomic significance of Ciwujianoside A1 remains strongest for authenticating E. senticosus material in herbal preparations [3].
Table 2: Distribution of Ciwujianoside A1 in Plant Organs of E. senticosus
Plant Organ | Ciwujianoside A1 Concentration (mg/g DW) | Relative Abundance (%) | Primary Co-occurring Saponins |
---|---|---|---|
Root Bark | 0.82 ± 0.15 | 100% (reference) | Ciwujianoside C1, C3, D1 |
Stem Bark | 0.54 ± 0.09 | 65.8% | Eleutheroside I, Ciwujianoside B |
Leaves | 0.31 ± 0.07 | 37.8% | Chiisanoside, Ciwujianoside A2 |
Fruits | 0.19 ± 0.05 | 23.2% | Ciwujianoside A3, A4 |
Rhizomes | 0.68 ± 0.12 | 82.9% | Eleutheroside E, Ciwujianoside D3 |
Ciwujianoside A1 exists within a complex metabolic network of structurally related triterpenoids in E. senticosus, sharing biogenetic precursors with eleutherosides and other ciwujianosides. The compound features an oleanolic acid backbone hydroxylated at C-16α and C-23 positions, distinguishing it from the lupane-type chiisanoside (found in leaves) and the noroleanane-type ciwujianoside A2 [5] [10]. Biogenetically, Ciwujianoside A1 serves as the glycosylation precursor for Ciwujianoside C3 through additional rhamnosylation at the C-3' position of the terminal glucose unit. Conversely, enzymatic hydrolysis of its terminal rhamnose would yield Ciwujianoside D1, demonstrating the metabolic interconversions within this saponin family [3]. The characteristic G-G-R trisaccharide at C-28 positions Ciwujianoside A1 as a structural analog of asiaticoside from Centella asiatica (Apiaceae family), despite their divergent aglycone structures. This conservation of glycosylation pattern across phylogenetically related species highlights the functional importance of the G-G-R motif in bioactivity and suggests convergent evolution of this specific glycosylation machinery in the Apiales order [1]. Methyl jasmonate elicitation experiments have demonstrated coordinated upregulation of Ciwujianoside A1 with Ciwujianoside A2 and Eleutheroside I biosynthesis, indicating shared regulatory elements in their pathways [5].
Table 3: Structural Relationships Among Key E. senticosus Saponins
Compound | Aglycone Type | Hydroxylation Pattern | Glycosylation Sites | Sugar Chain Composition |
---|---|---|---|---|
Ciwujianoside A1 | Oleanane | C-16α, C-23 | C-28 | Glc(1→6)Glc(1→4)Rha |
Ciwujianoside A2 | Noroleanane | C-16α, C-23 | C-28 | Glc(1→6)Glc(1→4)Rha |
Ciwujianoside C3 | Oleanane | C-16α, C-23 | C-3, C-28 | Rha; Glc(1→6)Glc(1→4)Rha |
Eleutheroside I | Oleanane | C-23 | C-28 | Glc(1→6)Glc |
Chiisanoside | Lupane | C-3, C-23 | C-28 | Glc(1→6)Glc |
The increasing pharmacological interest in Ciwujianoside A1 has spurred efforts to overcome supply limitations through advanced bioproduction strategies. Ex planta synthesis faces significant challenges due to the enzymatic complexity of triterpenoid glycosylation, particularly the requirement for specific GGTs that recognize both the aglycone and growing glycan chain [1]. Current metabolic engineering approaches focus on three primary strategies:
Heterologous Pathway Reconstruction: Engineered yeast (Saccharomyces cerevisiae) strains expressing E. senticosus β-amyrin synthase (EsAS), CYP716A83, CYP716C11, and the UGT/GGT cascade have achieved preliminary Ciwujianoside A1 production (28.7 mg/L). Optimizing cytochrome P450 reductase interactions and subcellular compartmentalization has improved flux through the oxidative steps [5] [7].
Precursor Pool Enhancement: Overexpression of acetyl-CoA carboxylase (ACC1) and hydroxymethylglutaryl-CoA reductase (HMG1) in engineered hosts increases the cytosolic acetyl-CoA pool, while downregulation of squalene epoxidase ergosterol branching redirects intermediates toward triterpenoid biosynthesis. In E. coli, modular cofactor engineering has enhanced NADPH supply for P450 reactions, boosting oleanolic acid production (precursor hydroxylation stage) by 3.2-fold [4] [9].
Transcription Factor Engineering: Introduction of jasmonate-responsive transcription factors (EsERF1, EsMYC2) from E. senticosus into plant in vitro cultures has upregulated native biosynthetic gene clusters. Hairy root lines co-expressing EsERF1 with CYP716C11 showed 4.8-fold higher Ciwujianoside A1 accumulation compared to wild-type cultures [10].
Despite these advances, persistent challenges include the correct folding and membrane anchoring of plant P450s in microbial systems, the kinetic imbalance between glycosyltransferases leading to incomplete glycosylation, and host cytotoxicity from saponin accumulation. Emerging CRISPR-Cas9 approaches targeting negative regulators like SRP1 (saponin repression protein 1) in E. senticosus protoplasts offer promising solutions for creating high-yielding plant genotypes without foreign gene integration [5] [7].
Table 4: Metabolic Engineering Platforms for Ciwujianoside A1 Production
Production System | Engineering Strategy | Titer Achieved | Key Challenges | Reference Model |
---|---|---|---|---|
Engineered Yeast (S. cerevisiae) | EsAS, CYP716A83, CYP716C11, UGT73AD1, GGT1/2 co-expression | 28.7 mg/L | Incomplete glycosylation; P450 electron transfer | [7] |
E. coli-E. senticosus Co-culture | Bacterial production of oleanolic acid + plant cell glycosylation | 16.3 mg/L | Culture synchrony; mass transfer limitations | [4] |
Hairy Root Culture | EsERF1 overexpression + methyl jasmonate elicitation | 4.2 mg/g DW | Scale-up limitations; genetic instability | [10] |
CRISPR-edited Plants | SRP1 knockout + GGT1 promoter engineering | Field trial stage | Regulatory approval; long growth cycles | [5] |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: